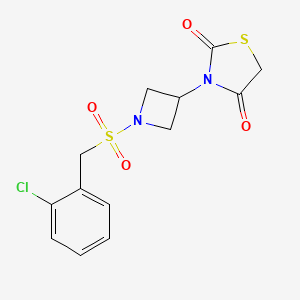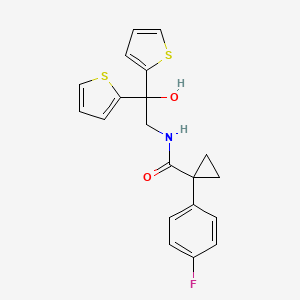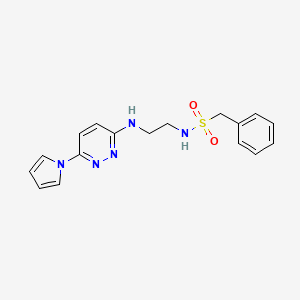![molecular formula C29H46O8 B2404763 [(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 22961-68-8](/img/structure/B2404763.png)
[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a useful research compound. Its molecular formula is C29H46O8 and its molecular weight is 522.679. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Characteristics
The compound belongs to a class of molecules with complex structures, often featuring steroidal systems and unique conformations. For instance, studies have explored similar compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate and 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, focusing on their crystal structures and molecular interactions (Ketuly et al., 2010); (Zhou et al., 2015). These studies are crucial for understanding the physical and chemical properties of these molecules, which can influence their biological activities.
Potential Therapeutic Applications
Compounds with similar structural characteristics have been investigated for their therapeutic potential. For example, androsterone derivatives, which share a similar steroidal backbone, have been studied for their role in inhibiting androgen biosynthesis, indicating potential applications in hormone-related therapies (Djigoué et al., 2012). Additionally, compounds like 17βH-Periplogenin have been isolated from traditional herbal medicines, suggesting their possible use in natural product-based drug discovery (Zhang et al., 2012).
Molecular Mechanisms and Biological Interactions
The understanding of molecular mechanisms and interactions is vital for the development of therapeutic agents. Studies such as those on prednisolone acetate, a corticosteroid, help in elucidating the mode of action of similar steroidal molecules (Shahid et al., 2017). This knowledge is crucial for designing drugs that can effectively target specific biological pathways.
Novel Applications in Treatment Strategies
Some research has focused on exploring new therapeutic applications of structurally similar compounds. For instance, Sac-0601, a pseudo-sugar derivative of cholesterol, was studied for its potential in treating retinal vascular permeability diseases, indicating the diverse applications of these molecules in various medical conditions (Maharjan et al., 2011).
properties
IUPAC Name |
[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21-,22+,23-,24+,26+,27+,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFCFVQTAHITKV-XLXFUOKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C(=O)C=C3[C@H]([C@@]2(C[C@H]1O)C)CC[C@@]4([C@@]3(CC[C@H]4[C@@](C)([C@H](CCC(C)(C)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(4-fluoroanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404680.png)

![(E)-2-cyano-N-cyclohexyl-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2404684.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)
![3,4,7,9-tetramethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2404687.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2404691.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)


![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)